Product packaging for (2-Chloro-4-nitrophenyl)phenylacetonitrile(Cat. No.:CAS No. 83783-67-9)

(2-Chloro-4-nitrophenyl)phenylacetonitrile

Cat. No.: B12669723
CAS No.: 83783-67-9
M. Wt: 272.68 g/mol
InChI Key: UGUGQRBDGGRJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Classification and Nomenclature within Nitrile Chemistry

Nitriles are organic compounds that feature a -C≡N functional group. iupac.org According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, nitriles can be named using several methods. acdlabs.com

In systematic substitutive nomenclature, the suffix "-nitrile" is added to the name of the parent hydrocarbon chain that includes the carbon of the cyano group. chemistrysteps.compressbooks.pub The nitrile carbon is assigned as carbon-1 (C1) of the chain. pressbooks.publibretexts.org For instance, CH₃CN is named ethanenitrile. When the -CN group is attached to a cycloalkane, the suffix "-carbonitrile" is used, and the carbon atom of the ring bearing the cyano group is numbered C1. chemistrysteps.comlibretexts.org If a functional group with higher priority is present, the nitrile is treated as a substituent and denoted by the prefix "cyano-". acdlabs.comchemistrysteps.com

(2-Chloro-4-nitrophenyl)phenylacetonitrile is a complex substituted derivative. Its systematic IUPAC name is 2-(2-chloro-4-nitrophenyl)-2-phenylacetonitrile . This name is derived by considering acetonitrile (B52724) (CH₃CN) as the parent structure. One hydrogen of the methyl group is substituted by a phenyl group, giving phenylacetonitrile (B145931). The second hydrogen is substituted by a "2-chloro-4-nitrophenyl" group. The numbering of the substituents on this second phenyl ring follows standard IUPAC rules, with the point of attachment to the acetonitrile methylene (B1212753) group being C1.

Table 1: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State
This compound C₁₄H₉ClN₂O₂ 284.70 Solid (predicted)
Phenylacetonitrile C₈H₇N 117.15 Colorless oily liquid
p-Nitrophenylacetonitrile C₈H₆N₂O₂ 162.15 Cream to yellow crystalline powder
2-Chloro-4-nitrophenol (B164951) C₆H₄ClNO₃ 173.56 Solid

Note: Data for this compound is predicted based on its structure, while data for other compounds is from established sources. kasturiaromatics.comchemicalbook.comnih.gov

Strategic Importance in Synthetic Methodologies

The strategic importance of substituted phenylacetonitriles stems from their versatility as building blocks in organic synthesis. Their utility is primarily centered on the reactivity of the active methylene group and the transformations of the nitrile functionality.

The active methylene protons of phenylacetonitrile derivatives can be readily abstracted by bases to form a nucleophilic carbanion. This carbanion can undergo a variety of C-alkylation reactions with alkyl halides, a process that can be efficiently performed under phase-transfer catalysis conditions using concentrated aqueous alkali and a catalyst like benzyltriethylammonium chloride. orgsyn.org This method is simpler and often provides purer mono-alkylated products compared to methods requiring strictly anhydrous solvents. orgsyn.org The resulting α-substituted phenylacetonitriles are precursors to a multitude of compounds. For example, α-alkylation of arylacetonitriles with various alcohols has been demonstrated, showcasing a sustainable approach to forming C-C bonds. researchgate.net

Furthermore, the nitrile group itself can be transformed into other valuable functional groups. It can be hydrolyzed under acidic or basic conditions to yield phenylacetic acids or their corresponding amides. Catalytic hydrogenation of the nitrile group produces β-phenethylamines, a structural motif present in many biologically active compounds and pharmaceuticals.

Substituted phenylacetonitriles are key intermediates in the production of numerous pharmaceuticals, including antidepressants (like milnacipran), antihistamines (like levocabastine), and analgesics (like pethidine and methadone). They also serve as precursors for fungicides and dyes. The specific substituents on the phenyl ring can be chosen to direct the synthesis towards a desired target molecule or to impart specific properties to the final product. For instance, the presence of a nitro group, as in p-nitrophenylacetonitrile, provides a handle for further chemical modification, such as reduction to an amino group, which can then be used to construct heterocyclic rings or other complex structures. chemicalbook.com The combination of a chloro and a nitro substituent in this compound offers multiple sites for subsequent chemical transformations, making it a potentially valuable and versatile synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O2 B12669723 (2-Chloro-4-nitrophenyl)phenylacetonitrile CAS No. 83783-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83783-67-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)-2-phenylacetonitrile

InChI

InChI=1S/C14H9ClN2O2/c15-14-8-11(17(18)19)6-7-12(14)13(9-16)10-4-2-1-3-5-10/h1-8,13H

InChI Key

UGUGQRBDGGRJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Nitrophenyl Phenylacetonitrile and Analogues

Direct Synthetic Routes

Direct synthetic routes offer the most straightforward methods for the preparation of (2-Chloro-4-nitrophenyl)phenylacetonitrile. These routes typically involve a single key bond-forming reaction to assemble the target molecular framework.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. tandfonline.comresearchgate.netpearson.com It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base. pearson.com For the synthesis of the target molecule, this would typically involve the condensation product which may then require a subsequent reduction of the formed double bond.

A primary Knoevenagel approach for synthesizing the precursor to this compound involves the condensation of 2-chloro-4-nitrobenzaldehyde (B1583620) with phenylacetonitrile (B145931). Phenylacetonitrile serves as the active methylene compound, as the benzylic protons are acidic enough to be removed by a base. The reaction is typically facilitated by a basic catalyst, such as piperidine (B6355638) or an alkali metal alkoxide, often with azeotropic removal of water to drive the equilibrium towards the product. acs.orgorganic-chemistry.org

The resulting product is α-(2-chloro-4-nitrophenyl)-β-phenylacrylonitrile. Subsequent reduction of the carbon-carbon double bond would yield the final target compound, this compound. Various catalysts and reaction conditions can be employed to optimize the yield of the condensation product, as illustrated by analogous reactions in the following table.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

Aromatic AldehydeActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
BenzaldehydeMalononitrileImmobilized tertiary amine, solvent-freeBenzylidenemalononitrileHigh tandfonline.com
2-(1-phenylvinyl)benzaldehydeMethyl malonatePiperidine, AcOH, Benzene (B151609), 80°C, 1.5hBenzylidene malonate derivative75 acs.org
Various Aromatic AldehydesMalonic AcidPiperidine/Pyridineα,β-unsaturated monoacid- researchgate.net
Benzaldehydeβ-keto compoundTriethylamineα,β-unsaturated diketo compound- tandfonline.com

The base-catalyzed Knoevenagel condensation proceeds through a well-established multi-step mechanism. tandfonline.comresearchgate.net

Deprotonation: The reaction initiates with the deprotonation of the active methylene compound (phenylacetonitrile) by the base (e.g., piperidine, triethylamine) to form a resonance-stabilized carbanion or enolate. tandfonline.compearson.com

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (2-chloro-4-nitrobenzaldehyde). This step results in the formation of a tetrahedral alkoxide intermediate. tandfonline.com

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy nitrile adduct.

Dehydration: Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule). The elimination is often base-catalyzed, involving the abstraction of the acidic α-proton and subsequent departure of the hydroxyl group, leading to the formation of the α,β-unsaturated product. organic-chemistry.org

In some variations, particularly when a primary or secondary amine is used as the catalyst, the mechanism can involve the formation of an iminium ion from the aldehyde, which is a more potent electrophile than the aldehyde itself. organic-chemistry.org The carbanion then attacks the iminium ion.

Synthesis of Closely Related Structural Motifs

The synthesis of analogues of this compound can be achieved by modifying the starting materials or by performing subsequent reactions on the initial product. A key transformation for creating diversity is the nitration of substituted phenylacetonitrile derivatives.

Regioselective Nitration of Phenylacetonitrile Derivatives

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. To synthesize a compound like this compound starting from 2-chlorophenylacetonitrile, a regioselective nitration step is required. The directing effects of the substituents already on the phenyl ring will determine the position of the incoming nitro group.

In 2-chlorophenylacetonitrile, the chloro group is an ortho-, para-director, while the cyanomethyl group (-CH₂CN) is weakly deactivating and also considered an ortho-, para-director. The challenge lies in controlling the reaction to favor nitration at the C4 position (para to the chlorine) over other possible positions (e.g., C6, ortho to chlorine). Achieving high regioselectivity is often difficult and can lead to a mixture of isomers, necessitating complex purification steps. frontiersin.orgresearchgate.net The reaction conditions, including the choice of nitrating agent, temperature, and solvent, are critical for controlling the isomer ratio. researchgate.net

The traditional method for nitration involves a mixture of concentrated nitric acid and sulfuric acid (mixed acid). frontiersin.org This highly reactive system generates the nitronium ion (NO₂⁺), a powerful electrophile. However, these harsh conditions can lead to over-nitration and poor regioselectivity, along with the production of significant acidic waste. frontiersin.org

Modern synthetic chemistry seeks more environmentally benign and selective methods. Optimization strategies include:

Milder Nitrating Agents: Using nitric acid in acetic anhydride, or employing nitrate (B79036) salts with a strong acid, can offer better control. Peroxynitrite has also been explored as a chemical nitrating agent. nih.gov

Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the formation of the thermodynamically more stable product.

Solvent Effects: The choice of solvent can influence the reactivity of the nitrating species and the substrate, thereby affecting the regiochemical outcome.

Green Chemistry Approaches: Recent research has focused on using dilute aqueous nitric acid at ambient temperatures without a strong co-acid. frontiersin.org This method can favor mono-nitration and improve regioselectivity, significantly reducing hazardous waste. The molar ratio of nitric acid to the aromatic substrate is a key parameter to control in these systems to prevent the formation of byproducts. frontiersin.org

The selection of the optimal conditions requires careful experimentation to maximize the yield of the desired 4-nitro isomer while minimizing the formation of other regioisomers.

Control of Ortho/Para Isomer Formation

In the synthesis of polysubstituted aromatic compounds like this compound, controlling the regiochemistry—specifically the positions of substituents on the benzene ring—is paramount. The formation of unwanted ortho or para isomers can significantly reduce the yield of the desired product and complicate purification processes.

A primary strategy to circumvent the issue of isomerism is to use starting materials where the required substitution pattern is already established. For instance, in a synthetic route to a related compound, 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, the synthesis begins with 4-Chloro-2-Nitrobenzene. google.com This precursor already contains the chloro and nitro groups in the desired ortho and para positions relative to each other, thus eliminating the need for a nitration or chlorination step on a less substituted ring, which would likely produce a mixture of isomers.

In cases where direct substitution is unavoidable, reaction conditions are optimized to favor one isomer over the other. During the nitration of benzyl (B1604629) cyanide, for example, a mixture of nitric and sulfuric acids is used. While this process yields p-nitrobenzyl cyanide as the major product, a significant amount of the o-nitrobenzyl cyanide isomer is also formed. orgsyn.org The separation of these isomers often requires fractional crystallization, which can be inefficient. orgsyn.org

Similarly, the direct chlorination of a substituted benzene ring can lead to isomer mixtures. The chlorination of 4-nitrophenol (B140041), for instance, can be directed to yield 2-chloro-4-nitrophenol (B164951) by using specific reagents like N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) or by controlled oxidation of 4-nitrophenol in hydrochloric acid. chemicalbook.comgoogle.com The choice of chlorinating agent and reaction conditions is critical to achieving high regioselectivity.

Table 1: Factors Influencing Isomer Ratios in Aromatic Substitution

Reaction TypeSubstrateReagentsKey Factor for ControlPredominant Product
NitrationBenzyl CyanideHNO₃ / H₂SO₄Temperature control (kept below 20°C) helps manage the reaction, but isomer separation is still necessary. orgsyn.orgp-Nitrobenzyl Cyanide orgsyn.org
NitrationToluene (B28343)HNO₃ / H₂SO₄Temperature control is crucial; lower temperatures favor the para isomer. youtube.comOrtho & Para Nitrotoluene youtube.com
Chlorination4-NitrophenolHCl / Oxidizing Agent (H₂O₂, HNO₃)The use of an oxidizing agent in HCl allows for controlled chlorination at lower temperatures, avoiding byproducts. google.com2-Chloro-4-nitrophenol google.com
Chlorination4-NitroanilineN-chloro-N-(phenylsulfonyl)benzenesulfonamideThis reagent provides a source of electrophilic chlorine for selective monochlorination at room temperature. chemicalbook.com2-Chloro-4-nitroaniline (B86195) chemicalbook.com

Formation of Dithiazolium Salts from Acetonitriles

Arylacetonitriles, including this compound, can undergo cyclization reactions to form heterocyclic compounds. One notable transformation is the reaction with disulfur (B1233692) dichloride to yield 1,2,3-dithiazolium salts. These salts are versatile intermediates in organic synthesis.

Chlorination with Disulfur Dichloride

The reaction of an acetonitrile derivative with disulfur dichloride (S₂Cl₂) is a key method for synthesizing 1,2,3-dithiazolium salts. This process involves the chlorination of the acetonitrile at the alpha-carbon (the carbon adjacent to the cyano group). For monosubstituted acetonitriles (R-CH₂-CN), the reaction affords 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. researchgate.net

A well-known example is the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel's salt, from chloroacetonitrile (B46850) and S₂Cl₂. mdpi.com This reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature. researchgate.net The resulting dithiazolium salt is often a crystalline solid that can be isolated by filtration. wikipedia.org For this compound, the reaction would proceed by chlorination at the benzylic position followed by cyclization.

Proposed Reaction Mechanisms

The formation of the dithiazolium ring is believed to proceed through a distinct multi-step mechanism.

Initial Chlorination : The reaction begins with the chlorination of the acetonitrile's α-carbon by disulfur dichloride. wikipedia.org In the case of a generic monosubstituted acetonitrile (RCH₂CN), this would form the α-chloro derivative (RCHClCN) and potentially the α,α-dichloro derivative (RCCl₂CN).

Cycloaddition : The chlorinated acetonitrile then undergoes a cycloaddition reaction with another molecule of disulfur dichloride. wikipedia.org

Ring Formation and Elimination : This cycloaddition leads to the formation of the five-membered dithiazolium ring with the elimination of hydrogen chloride (HCl). wikipedia.org

The resulting cation is highly electrophilic and can be used in a variety of subsequent reactions. wikipedia.org The mechanism highlights the dual role of disulfur dichloride as both a chlorinating agent and a source of sulfur for the heterocycle.

Preparation of Substituted Nitrobenzyl Cyanides

The synthesis of the core structure of this compound often involves creating the C-C bond between the substituted benzyl group and the cyanide-bearing carbon. Methods utilizing cyanoacetic acid esters are particularly common for this purpose.

Strategies Utilizing Cyanoacetic Acid Esters

The malonic ester synthesis is a classic method for forming alkylated carboxylic acids. A parallel strategy using cyanoacetic acid esters allows for the synthesis of substituted acetonitriles. libretexts.orgmasterorganicchemistry.com The general process involves two main steps:

Nucleophilic Substitution : A cyanoacetic acid ester (e.g., tert-butyl cyanoacetate) is deprotonated with a base (e.g., potassium carbonate) to form a stable enolate. This nucleophile then displaces a halide from a substituted benzyl halide, such as 2-chloro-4-nitrobenzyl bromide. This forms a substituted alkyl cyanoacetate (B8463686).

Hydrolysis and Decarboxylation : The resulting ester is then hydrolyzed and decarboxylated to yield the final substituted benzyl cyanide.

A specific example is the reaction of an o-nitro-substituted halobenzene with tert-butyl cyanoacetate in the presence of a base like potassium carbonate in a solvent such as DMF. google.com This reaction forms an intermediate, 2-cyano-2-(nitrophenyl)acetic acid tert-butyl ester, which can then be decarboxylated. google.com

Table 2: Synthesis of Nitrobenzyl Cyanides via Cyanoacetic Acid Esters

Aryl HalideCyanoacetic EsterBaseSolventProduct TypeRef
2,6-Dichloronitrobenzenetert-Butyl cyanoacetatePotassium CarbonateDMF3-Chloro-2-nitrobenzyl cyanide google.com
2,3-Dibromonitrobenzenetert-Butyl cyanoacetatePotassium CarbonateDMF3-Bromo-2-nitrobenzyl cyanide google.com
2-Bromo-3-nitro trifluoromethylbenzenetert-Butyl cyanoacetatePotassium CarbonateDMF2-(6-Trifluoromethyl-2-nitrophenyl)acetonitrile google.com
Decarboxylation Pathways

The final step in syntheses utilizing cyanoacetic acid esters is the removal of the ester group via decarboxylation. semanticscholar.org After the alkylation step, the intermediate is a disubstituted derivative of malonic ester or cyanoacetic ester.

The process typically involves two stages:

Ester Hydrolysis (Saponification) : The ester group is first hydrolyzed to a carboxylic acid. This is often achieved by heating with aqueous acid (e.g., hydrochloric acid) or a base followed by acidification. libretexts.orgmasterorganicchemistry.com

Decarboxylation : The resulting β-ketocarboxylic acid or, in this case, α-cyanocarboxylic acid, is unstable to heat. Upon heating, it readily loses carbon dioxide (CO₂) to form the final product. masterorganicchemistry.com The decarboxylation of α-cyano esters can also be facilitated by methods like the Krapcho decarboxylation, which uses salts like lithium chloride in a wet polar aprotic solvent (e.g., DMSO) to promote the reaction under milder conditions than simple pyrolysis. organic-chemistry.org

For instance, after the initial substitution reaction, the intermediate is heated with an acid like tosic acid or a resin such as Nafion in a suitable solvent like toluene or chlorobenzene. This one-pot procedure facilitates both the hydrolysis of the ester and the subsequent decarboxylation to yield the desired substituted nitrobenzyl cyanide. google.com

Green Chemistry Approaches in Synthetic Design

Green chemistry represents a fundamental shift in the philosophy of chemical synthesis, prioritizing sustainability and environmental impact reduction. For the synthesis of this compound and related diarylacetonitriles, this translates into innovative strategies that enhance efficiency while minimizing waste and toxicity. Key areas of focus include the use of alternative reaction media and the development of novel catalysts that operate under mild, environmentally friendly conditions.

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free or reduced-solvent reaction systems is a cornerstone of green synthetic design. Methodologies such as microwave-assisted synthesis and mechanochemistry have emerged as powerful tools in this domain.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with significantly reduced solvent usage. anton-paar.comresearchgate.net In some cases, reactions can be conducted under entirely solvent-free conditions, where the reactants are adsorbed onto a solid support. cem.comrasayanjournal.co.in For instance, the synthesis of N-acylated cephalosporin (B10832234) derivatives, which conventionally requires 2 to 6 hours, can be completed in just 2 minutes with 82-93% yield when reactants are adsorbed onto basic alumina (B75360) and irradiated with microwaves. cem.com While a specific microwave-assisted synthesis for this compound is not prominently documented, the successful application of this technique to analogous structures, such as 2-chloro-3-cyano-4-nitrobenzyl pyridinium (B92312) bromide, underscores its potential. nih.govresearchgate.net In this latter synthesis, a solvent-free, silica-gel-supported microwave irradiation method proved effective. nih.govresearchgate.net

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers another robust solvent-free alternative. rsc.orgnih.govresearchgate.net This technique has been successfully applied to the synthesis of various diarylacetonitrile derivatives. rsc.orgnih.gov The absence of a solvent not only reduces waste but can also lead to different reactivity and selectivity compared to solution-phase reactions. nih.gov

The following table summarizes examples of solvent-free or reduced-solvent synthetic methods for analogues of the target compound.

ReactantsProductConditionsYieldReference
2-Chloro-3-cyano-4-nitrobenzyl bromide, Pyridine2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromideSilica gel, Microwave, 5-7 min93-95% nih.govresearchgate.net
o-hydroxy acetophenones, Aromatic aldehydesChalconesAnhydrous K2CO3, Microwave, 3-5 min85-90% rasayanjournal.co.in
Phenylacetylene, Copper chlorideDiphenylbutadiynePotassium fluoride/alumina, Microwave75% cem.com
Polystyrene Wang (PS-Wang) resin, AldehydeEnonesMicrowave-enhanced, two-step procedure, < 1 hour- cem.com
4-Chloro-2-nitrotoluene, Chlorobenzyl cyanide2-(4-amino-chloro5-methylphenyl)-2-(4-chlorphenyl)acetonitrileOne-pot, Hydrazine hydrate, Activated carbon, FeCl391.8% google.com

The development of efficient and recyclable catalysts is a critical aspect of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of less hazardous substances. For the synthesis of this compound, which can be envisioned through a nucleophilic substitution of a suitable precursor, the choice of catalyst is paramount.

Furthermore, the development of solid-supported catalysts offers significant environmental benefits. These catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and allowing for catalyst reuse. For instance, the use of recyclable mineral supports like alumina, silica, or clay, sometimes "doped" with catalytic species, has been effective in various microwave-assisted, solvent-free reactions. researchgate.net While a specific catalyst for the direct synthesis of this compound is not detailed in the reviewed literature, the principles of heterogeneous and phase-transfer catalysis provide a clear roadmap for designing an environmentally benign process. For example, a patent describes the synthesis of 2-nitro substituted phenylacetonitrile compounds using catalysts like potassium phosphate (B84403) and subsequent treatment with a solid acid catalyst like sulfonated resin or Nafion resin, which can be recovered. google.com

The following table provides examples of catalyst systems used in environmentally benign syntheses of related compounds.

Reaction TypeCatalystSubstratesKey FeaturesReference
Nucleophilic SubstitutionOnium salts (e.g., tetraalkylammonium)Halides, CyanidesPhase-transfer catalysis, potential for recycling google.com
CondensationAnhydrous K2CO3o-hydroxy acetophenones, Aromatic aldehydesInexpensive, non-toxic, solvent-free conditions rasayanjournal.co.in
Cyanation/DecarboxylationPotassium phosphate, Sulfonated resin2,5-dichloronitrobenzene, Cyanoacetic acid tert-butyl esterSolid, recyclable acid catalyst google.com
ReductionActivated carbon, Iron(III) chloride2-chloro-4-nitrophenolsOne-pot synthesis, avoids heavy metal waste nih.gov

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Pathways

The reactivity of (2-Chloro-4-nitrophenyl)phenylacetonitrile is largely dictated by the electronic effects of its substituents: the electron-withdrawing nitro and chloro groups, and the phenyl and nitrile moieties. These features make it an interesting substrate for a variety of organic transformations.

The formation of the core structure of this compound itself involves a crucial carbon-carbon bond-forming reaction. One plausible synthetic route is the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-nitrobenzyl halide, with a phenylacetonitrile (B145931) anion.

The mechanism for this reaction would proceed via a standard SN2 pathway. The phenylacetonitrile, deprotonated by a suitable base (e.g., sodium hydride), would act as the nucleophile. The resulting carbanion would then attack the electrophilic benzylic carbon of the 2-chloro-4-nitrobenzyl halide, displacing the halide and forming the new carbon-carbon bond. The presence of the nitro group in the para position and the chloro group in the ortho position of the benzyl (B1604629) halide would activate the benzylic carbon towards nucleophilic attack.

Another relevant class of reactions involving carbon-carbon bond formation is the electrophilic aromatic substitution, where the this compound moiety could, in principle, act as either the electrophile or the nucleophile depending on the reaction conditions and partners. For instance, the synthesis of p-nitrophenylacetonitrile can be achieved through the nitration of phenylacetonitrile using a mixture of nitric acid and sulfuric acid. google.comgoogle.com This reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO2+) is the active electrophile. libretexts.orgksu.edu.sa The electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. libretexts.org Subsequent deprotonation re-establishes aromaticity, yielding the nitrated product. libretexts.org The directing effects of the substituents on the phenyl ring would play a crucial role in determining the regioselectivity of such reactions.

In the context of related compounds, studies on the reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines suggest complex mechanistic pathways that can be influenced by solvent composition. nih.gov These studies highlight how the interplay of solvent-nucleophile interactions and the electronic nature of the substituents can dictate the reaction mechanism. nih.gov

Kinetic Studies of this compound-Related Reactions

Kinetic studies are paramount for understanding reaction rates and the factors that influence them. Due to the lack of direct kinetic data for this compound, this section will draw parallels from studies on similar chemical systems.

Rate = kobs[Substrate]

where kobs = kN[Amine]. This relationship allows for the determination of the second-order rate constant, kN.

Reactant SystemNucleophilek_N (M⁻¹s⁻¹)Conditions
2-chloro-4-nitrophenyl benzoate (B1203000)HydrazineVaries with substituent X80 mol % H₂O/20 mol % DMSO, 25.0 °C
2-chloro-4-nitrophenyl benzoateGlycylglycineVaries with substituent X80 mol % H₂O/20 mol % DMSO, 25.0 °C
4-chloro-2-nitrophenyl benzoatePiperidine (B6355638)Varies with substituent X80 mol % H₂O/20 mol % DMSO, 25.0 °C

Note: Specific values for kN are dependent on the substituent 'X' on the benzoate moiety and are presented in the source literature. This table illustrates the type of data obtained in these studies.

For the aminolysis of 2-chloro-4-nitrophenyl benzoates, the nonlinear Brønsted plot is indicative of a stepwise mechanism with a change in the rate-determining step. This suggests that the energy barrier for the formation of the tetrahedral intermediate and its subsequent breakdown can vary in significance depending on the nucleophile's basicity. The study concluded that for highly basic amines, the breakdown of the intermediate is rate-determining, while for less basic amines, the formation of the intermediate is the slower step.

Computational studies on related systems, such as the SNAr reaction of substituted thiophenes with pyrrolidine, have provided theoretical estimates for activation barriers. nih.gov These studies can model the transition state structures and calculate the associated energy changes, offering a deeper understanding of the reaction pathway. nih.gov

The solvent environment can have a profound impact on reaction kinetics, particularly for reactions involving charged intermediates or transition states. In SNAr reactions, polar aprotic solvents are often favored as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

Studies on the reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines in methanol-DMSO mixtures have shown that the reaction rate constant increases with the solvent's hydrogen bond accepting ability (β parameter) and polarity/polarizability (π* parameter), while it decreases with the hydrogen bond donating ability (α parameter). nih.gov This is attributed to the stabilization of the anilines via hydrogen bonding with the protic solvent, which reduces their nucleophilicity. nih.gov

The concentration of the reactants directly influences the reaction rate, as described by the rate law. For a second-order reaction, the rate is proportional to the concentration of both the substrate and the nucleophile. Therefore, increasing the concentration of either reactant will lead to a corresponding increase in the reaction rate.

ParameterInfluence on Reaction RateRationale
Solvent Polarity (increasing) Generally increases rate for SNArStabilization of charged Meisenheimer intermediate.
Solvent Hydrogen Bond Donation Can decrease rateStabilization of the nucleophile, reducing its reactivity. nih.gov
Nucleophile Concentration Increases rate (for second-order reactions)Higher probability of collision between reactants.
Substrate Concentration Increases rate (for second-order reactions)Higher probability of collision between reactants.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Nitrophenyl Phenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the (2-Chloro-4-nitrophenyl)phenylacetonitrile molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings and the single proton of the acetonitrile (B52724) group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Expected ¹H NMR Data: A hypothetical data table for the expected proton signals is presented below. Actual experimental values may vary.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H (methine)~5.5 - 6.0Singlet (s)N/A
Aromatic H's (phenyl ring)~7.3 - 7.6Multiplet (m)-
Aromatic H's (chloronitrophenyl ring)~7.8 - 8.4Multiplet (m)-

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, or nitrile) and the influence of the attached functional groups.

Expected ¹³C NMR Data: A hypothetical data table for the expected carbon signals is presented below. Actual experimental values may vary.

Carbon Assignment Expected Chemical Shift (ppm)
C (methine)~35 - 45
C (nitrile, C≡N)~115 - 125
Aromatic C's~120 - 150
C-Cl~130 - 140
C-NO₂~145 - 155

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification and Electronic Structure Probing

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups within the molecule. Key expected vibrational frequencies would include the stretching of the nitrile (C≡N) group, the nitro (NO₂) group, the carbon-chlorine (C-Cl) bond, and the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds.

Expected IR Absorption Data:

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Nitrile (C≡N) stretch2260 - 2240
Aromatic C=C stretch1600 - 1450
Nitro (NO₂) asymmetric stretch1550 - 1500
Nitro (NO₂) symmetric stretch1350 - 1300
C-Cl stretch800 - 600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would provide valuable information about the connectivity of the atoms.

Expected Mass Spectrometry Data:

Ion Description Expected m/z
[M]⁺Molecular Ion~272.02
[M-Cl]⁺Loss of Chlorine~237.03
[M-NO₂]⁺Loss of Nitro group~226.04
[C₇H₄N]⁺Phenylacetonitrile (B145931) fragment~116.05
[C₆H₄Cl]⁺Chlorophenyl fragment~111.00

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound is of significant interest due to the presence of multiple redox-active functional groups: a nitro group, a chloro substituent, and a phenylacetonitrile moiety. While direct experimental cyclic voltammetry data for this specific compound is not extensively available in the public domain, its electrochemical characteristics can be inferred by examining the behavior of its constituent functional groups and related molecules.

The most prominent electrochemical feature of this molecule is expected to be the reduction of the nitroaromatic system. The electrochemical reduction of nitrobenzene (B124822) and its derivatives has been widely studied. iiste.org In both aqueous and non-aqueous media, the nitro group typically undergoes a multi-electron reduction. iiste.orgnih.gov In aprotic media, the reduction often proceeds through an initial reversible one-electron transfer to form a stable radical anion. sci-int.com Subsequent reduction steps can lead to the formation of the corresponding nitroso, hydroxylamine (B1172632), and ultimately the amine derivative. iiste.org The reduction potential is influenced by the presence of other substituents on the aromatic ring. nih.gov The electron-withdrawing nature of the chloro group and the phenylacetonitrile group at the ortho and para positions, respectively, is expected to facilitate the reduction of the nitro group, shifting its reduction potential to less negative values compared to unsubstituted nitrobenzene.

The chloro substituent on the aromatic ring is also electrochemically active, susceptible to reductive dechlorination. However, the carbon-chlorine bond is generally more difficult to reduce than the nitro group. The electrochemical reduction of chlorinated aromatic compounds often requires highly negative potentials. researchgate.net Studies on the electrochemical reduction of 1-chloronaphthalene (B1664548) have shown that dechlorination can be achieved, sometimes mediated by radical anions. nih.gov It is therefore anticipated that the reduction of the chloro group in this compound would occur at a significantly more negative potential than the reduction of the nitro group.

The phenylacetonitrile portion of the molecule also contributes to its electrochemical profile. The benzylic proton is acidic and can be removed under certain conditions, and the benzylic position can be susceptible to oxidation. The electrochemical oxidation of benzylic positions has been reported, leading to various functionalized products. researchgate.net However, given the strong electron-withdrawing character of the nitro group, the oxidation of the phenylacetonitrile moiety in the target molecule would likely require a relatively high positive potential.

A hypothetical cyclic voltammogram of this compound would be expected to show a prominent cathodic peak corresponding to the irreversible or quasi-reversible reduction of the nitro group. iiste.org At more negative potentials, a second cathodic process corresponding to the dechlorination might be observed. In the anodic scan, oxidation of the phenylacetonitrile moiety could potentially occur at high positive potentials.

To provide a comparative context, the following table summarizes typical electrochemical data for related compounds.

Compound NameFunctional Group of InterestTypical Reduction/Oxidation Potential (vs. reference electrode)TechniqueReference
NitrobenzeneNitro GroupReduction peaks around -0.58V and -1.32V (vs. SCE)Cyclic Voltammetry nih.gov
1-ChloronaphthaleneChloro GroupReduction occurs at the potential of the mediator (naphthalene radical anion)Electrochemical Reduction nih.gov
Phenylacetonitrile DerivativesBenzylic C-HDehydrogenative cyanation via electrochemical activationPreparative Electrolysis researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Chloro-4-nitrophenyl)phenylacetonitrile at the atomic level. These calculations are typically performed using DFT with various functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netekb.eggrafiati.com

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the phenyl ring, the chloro group, the nitro group, and the acetonitrile (B52724) moiety.

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density across the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. For aromatic compounds containing nitro groups, the MEP typically shows negative potential (red regions) around the oxygen atoms of the nitro group, indicating their high electronegativity and susceptibility to electrophilic attack. researchgate.net Conversely, positive potential (blue regions) is often located around the hydrogen atoms of the aromatic rings, signifying regions prone to nucleophilic attack. researchgate.net In this compound, the nitro and chloro substituents act as electron-withdrawing groups, which would be expected to create a significant region of positive electrostatic potential on the nitrophenyl ring, particularly at the carbon atoms ortho and para to the nitro group. This is a key factor in its reactivity.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. wikipedia.orgtaylorandfrancis.com For many organic molecules, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. nih.gov In the case of this compound, the HOMO is likely to have significant contributions from the phenylacetonitrile (B145931) portion, while the LUMO is expected to be predominantly located on the 2-chloro-4-nitrophenyl ring due to the strong electron-withdrawing nature of the nitro and chloro groups. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

OrbitalExpected LocalizationImplication for Reactivity
HOMOPhenylacetonitrile moietySite for electrophilic attack
LUMO2-Chloro-4-nitrophenyl ringSite for nucleophilic attack

The three-dimensional structure and conformational preferences of this compound are determined by the rotational freedom around the single bonds. The most significant of these is the bond connecting the phenylacetonitrile carbon to the 2-chloro-4-nitrophenyl ring. Conformational analysis, typically performed by scanning the potential energy surface as a function of key dihedral angles, can identify the most stable conformers. For similar bi-aryl systems, the lowest energy conformation often involves a twisted arrangement of the two aromatic rings to minimize steric hindrance between the ortho substituents and the other ring. The presence of the chloro group at the 2-position would likely induce a significant twist in the most stable conformer of this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Spectroscopy (FT-IR): The calculated FT-IR spectrum of this compound would be expected to show characteristic vibrational modes for its functional groups. For example, the nitrile (C≡N) stretching frequency in related molecules like phenylacetonitrile is observed in the region of 2240-2260 cm⁻¹. nih.gov The nitro group (NO₂) typically exhibits symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration would be expected at lower frequencies. Computational methods, such as DFT, can predict these frequencies with a reasonable degree of accuracy, although scaling factors are often applied to better match experimental data. nist.gov

Functional GroupExpected Vibrational Frequency (cm⁻¹)Reference Compound
C≡N (Nitrile)~2250Phenylacetonitrile nih.gov
NO₂ (asymmetric stretch)~15302-Chloro-4-nitroaniline (B86195) researchgate.net
NO₂ (symmetric stretch)~13502-Chloro-4-nitroaniline researchgate.net

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can also be calculated. The protons on the 2-chloro-4-nitrophenyl ring would be expected to appear at higher chemical shifts (downfield) due to the deshielding effect of the electron-withdrawing nitro and chloro groups. For instance, in 2-chloro-4-nitroaniline, the aromatic protons are observed in the range of 7.0-8.0 ppm. chemicalbook.com The protons of the unsubstituted phenyl ring would appear at relatively lower chemical shifts.

Reaction Mechanism Modeling and Energy Profiling

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution (SNAr).

The synthesis of this compound likely proceeds through the reaction of a phenylacetonitrile carbanion with a di-substituted benzene (B151609), such as 1,2-dichloro-4-nitrobenzene. The SNAr mechanism is common for such reactions. wikipedia.org This mechanism typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Computational studies can map the potential energy surface of this reaction, identifying the structures of the reactants, transition states, intermediates, and products. The characterization of the transition state, which is a first-order saddle point on the potential energy surface, is crucial for determining the reaction's activation energy and, consequently, its rate. For SNAr reactions on nitro-substituted chlorobenzenes, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, as this step involves the temporary loss of aromaticity. masterorganicchemistry.com

The solvent in which a reaction is carried out can have a profound impact on its dynamics and outcome. iupac.org Solvation effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit (continuum) models, which represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov For reactions involving charged species, such as the phenylacetonitrile carbanion and the Meisenheimer complex, polar solvents would be expected to stabilize these species, thereby influencing the reaction rate. The change in reaction rates upon moving from a non-polar to a polar solvent can be significant. mdpi.com For instance, reactions involving anionic nucleophiles often experience a rate acceleration in polar aprotic solvents like DMSO compared to aqueous solutions. Computational models can quantify these effects by calculating the free energies of solvation for the reactants and the transition state.

Structure-Reactivity Relationship Prediction

The chloro and nitro groups are both electron-withdrawing. The nitro group, in particular, is a very strong deactivating group due to its potent -M (negative mesomeric) and -I (negative inductive) effects. The chlorine atom exhibits a -I effect and a +M (positive mesomeric) effect, with the inductive effect being dominant. The combined influence of these substituents is a significant decrease in electron density on the aromatic ring, making it susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are critical descriptors of chemical reactivity. A low HOMO-LUMO gap is indicative of high chemical reactivity, as it implies that less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. researchgate.net

In analogous molecules like 2-chloro-4-nitroaniline and 2-chloro-4-nitrotoluene, the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient nitro group and the aromatic ring. researchgate.netnih.gov This distribution suggests that the molecule will act as an electrophile, readily accepting electrons from a nucleophile at the positions of high LUMO density. The charge transfer that occurs within the molecule, from the phenyl ring and other substituents to the nitro group, is a key factor in its reactivity. nih.gov

The following table presents computational data for analogs of this compound, which can be used to predict its reactivity profile. The HOMO and LUMO energies, along with the energy gap, provide a quantitative measure of the molecule's electronic character and susceptibility to chemical transformation.

CompoundMethod/Basis SetHOMO (a.u.)LUMO (a.u.)HOMO-LUMO Gap (a.u.)Reference
2-Chloro-4-nitroanilineHF/6-311G(d,p)-0.24406-0.087510.15655 researchgate.net
2-Chloro-4-nitrotolueneDFT/B3LYP/6-31G*Not specifiedNot specifiedCharge transfer occurs nih.gov

Note: "a.u." stands for atomic units.

Role As a Synthetic Building Block and Intermediate

Precursor in Multistep Organic Syntheses

The primary utility of (2-Chloro-4-nitrophenyl)phenylacetonitrile lies in its function as a precursor in elaborate, multi-step synthetic sequences. It serves as a masked or latent form of more complex intermediates, most notably substituted benzophenones, which are pivotal in the synthesis of various psychoactive drugs. Specifically, this acetonitrile (B52724) derivative is a logical starting point for the preparation of 2-amino-5-nitrobenzophenone (B23384) analogues.

The transformation from this compound to a benzophenone (B1666685) core is a well-reasoned synthetic strategy. This process would typically involve the hydrolysis of the nitrile group to a carboxylic acid, followed by a Friedel-Crafts acylation reaction to form the ketone. Subsequent chemical modifications, such as the reduction of the nitro group to an amine and cyclization reactions, can then be employed to build the final target molecule. The presence of the chloro and nitro groups provides handles for further functionalization, allowing for the introduction of diverse chemical moieties.

The value of related phenylacetonitrile (B145931) compounds as intermediates is well-documented. For instance, p-nitrophenylacetonitrile is a crucial intermediate in the industrial synthesis of the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine. google.com Similarly, patents describe methods for preparing various 2-nitro substituted phenylacetonitrile compounds, highlighting their importance as precursors in pharmaceutical manufacturing. google.com

Utility in the Construction of Complex Molecular Architectures

The strategic importance of this compound is most evident in its potential application for the synthesis of complex heterocyclic systems, particularly the 1,4-benzodiazepine (B1214927) scaffold. This seven-membered ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents known for their anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.

A key example of a complex molecule accessible from this precursor is 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one and its derivatives, which include the well-known drug nitrazepam. The established synthetic routes to these benzodiazepines often commence with a 2-amino-5-nitrobenzophenone or a 2-halo-5-nitrobenzophenone derivative. prepchem.comresearchgate.net For example, the synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one can be achieved from 2-chloroacetamido-5-nitro benzophenone. prepchem.com this compound provides a direct pathway to the necessary substituted benzophenone skeleton, such as (2-Amino-5-nitrophenyl)(phenyl)methanone, required for the ultimate cyclization to form the diazepine (B8756704) ring.

The general synthetic pathway involves the reaction of the benzophenone intermediate with an amino acid, like glycine, or its derivatives, or with ammonia (B1221849) and a two-carbon unit, to construct the seven-membered diazepine ring. The ability to access this intricate and biologically significant molecular architecture underscores the value of this compound as a foundational building block.

Table 1: Examples of Benzodiazepine (B76468) Scaffolds Accessible from Benzophenone Intermediates

Target Molecule NameChemical StructureKey Intermediate
1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-oneC₁₅H₁₁N₃O₃2-Chloroacetamido-5-nitrobenzophenone
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one (Clonazepam metabolite)C₁₅H₁₀ClN₃O₄2-Amino-2'-chloro-5-nitrobenzophenone
7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordazepam)C₁₅H₁₁ClN₂O2-Amino-5-chlorobenzophenone

This table showcases complex benzodiazepines whose synthesis relies on benzophenone intermediates, which can be conceptually derived from this compound.

Contribution to the Development of New Synthetic Methodologies

The use of this compound can contribute to the development of novel and more efficient synthetic methodologies. Its structure allows for strategic bond formations and functional group interconversions that can streamline the synthesis of complex targets. For example, employing this building block enables a modular approach to the synthesis of substituted benzodiazepines.

The development of directional nitration methods for phenylacetonitrile to yield specific isomers, such as p-nitrophenylacetonitrile, demonstrates the ongoing effort to refine the synthesis of such intermediates for industrial applications. google.com Patents detailing two-step preparations of 2-nitro substituted phenylacetonitrile compounds further illustrate the innovation in synthetic routes starting from simpler materials. google.com These methodologies focus on improving yield, purity, and environmental safety by avoiding hazardous reagents. By extension, the application of this compound in synthesis encourages the exploration of new reaction conditions and strategies to efficiently manipulate its multiple reactive sites, thereby contributing to the broader toolkit of synthetic organic chemistry.

Strategic Importance in Accessing Diversified Compound Libraries

In modern drug discovery, the generation of compound libraries with high structural diversity is paramount for identifying new lead compounds through high-throughput screening. This compound is a strategically important starting material for creating focused libraries of pharmacologically relevant molecules, such as benzodiazepines.

The modular nature of this building block is its key advantage. The phenyl group can be replaced with a wide variety of substituted aryl or heteroaryl rings. Similarly, the starting materials for the 2-chloro-4-nitrophenyl portion can be varied. This allows for the systematic synthesis of a large array of benzophenone precursors, each with a unique substitution pattern. Each of these precursors can then be converted into a corresponding benzodiazepine.

This approach facilitates the exploration of structure-activity relationships (SAR), where the biological activity of compounds is correlated with their chemical structure. By systematically altering the substituents on the benzodiazepine core, chemists can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. The ability to readily access a diverse set of analogues from a common intermediate like this compound is thus of immense strategic value in the quest for new and improved therapeutics.

Q & A

Q. What are the established synthetic routes for (2-Chloro-4-nitrophenyl)phenylacetonitrile, and how is the product structurally validated?

The compound can be synthesized via base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with α-bromoacetone generated in situ. Post-synthesis, structural validation typically involves spectroscopic methods (e.g., NMR, IR) and elemental analysis. Single-crystal X-ray diffraction is critical for unambiguous confirmation: the compound crystallizes in the triclinic space group P-1 with unit cell dimensions a = 8.7137(10) Å, b = 10.2010(14) Å, c = 10.6593(13) Å, and angles α = 62.671(9)°, β = 82.701(10)°, γ = 79.762(10)° .

Q. How can spectroscopic techniques be optimized for characterizing nitrile-containing derivatives like this compound?

Fourier-transform infrared (FTIR) spectroscopy is essential for identifying the nitrile (C≡N) stretch (~2200–2260 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, helps resolve electronic environments of the aromatic and nitrile groups. Quantum chemical calculations (e.g., density functional theory) can predict vibrational frequencies and chemical shifts, aiding in spectral assignment .

Q. What reaction conditions influence the stability of phenylacetonitrile derivatives under basic or reducing environments?

Sodium naphthalene reactions with phenylacetonitrile derivatives demonstrate temperature and solvent dependencies. For instance, reduction pathways (e.g., hydrogen abstraction vs. electron transfer) can be quantified via product analysis (e.g., toluene yield from reduction, sodium cyanide from inorganic byproducts). Solvent polarity and temperature (studied between −78°C and 25°C) minimally affect partitioning, suggesting similar activation energies for competing pathways .

Advanced Research Questions

Q. How do crystallographic data inform the electronic and steric properties of this compound?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, halogen bonding) that influence molecular packing. For example, the chloro and nitro substituents create electron-deficient aromatic systems, affecting reactivity in electrophilic substitution or cycloaddition reactions. The nitrile group’s linear geometry and bond length (~1.16 Å) correlate with its strong electron-withdrawing nature .

Q. What methodological approaches resolve contradictions in the biological role of phenylacetonitrile derivatives, such as their dual function as aggregation enhancers and repellents?

In desert locust studies, phenylacetonitrile acts as a courtship inhibition pheromone (repelling rivals) while promoting sexual maturation. Contradictions arise from context-dependent behaviors (e.g., gregarious vs. solitary phases). Experimental designs should integrate field observations, gas chromatography-mass spectrometry (GC-MS) for pheromone quantification, and behavioral assays under controlled environmental conditions .

Q. How can computational tools predict the reactivity of this compound in multi-step organic syntheses?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, DFT) model reaction pathways. For example, the nitrile group’s electron-withdrawing effect directs electrophilic attacks to meta/para positions. Transition state analysis (e.g., using Gaussian or ORCA software) predicts activation barriers for nucleophilic additions or cyclization reactions .

Q. What strategies mitigate interference from phenylacetonitrile in pheromone-based pest control systems?

Engineered bacteria expressing nitrilase enzymes can degrade phenylacetonitrile, eliminating its repellent effects. Experimental validation involves:

  • GC-MS to monitor degradation efficiency.
  • Field trials comparing trap efficacy with/without bacterial application.
  • RNA sequencing to confirm enzyme expression in microbial consortia .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reaction yields when scaling up synthetic protocols for this compound?

Systematic analysis includes:

  • Kinetic studies : Varying stirring rates, temperature gradients, and reagent addition rates.
  • Byproduct profiling : LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives).
  • Statistical design of experiments (DoE) : Taguchi or factorial designs to optimize parameters like solvent volume and catalyst loading .

Q. What analytical workflows validate the purity of this compound in materials science applications?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Differential scanning calorimetry (DSC) assesses thermal stability, while X-ray powder diffraction (XRPD) detects polymorphic contaminants. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.